molecular formula C13H9BrClNO B2920206 2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol CAS No. 1613045-95-6

2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol

Cat. No.: B2920206
CAS No.: 1613045-95-6
M. Wt: 310.58
InChI Key: HMKMXBKNSVBKSA-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol is an organic compound with the molecular formula C13H9BrClNO and a molecular weight of 310.57 g/mol . This compound is characterized by the presence of a bromophenyl group, a chlorophenol group, and an imine linkage. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol typically involves the condensation reaction between 4-bromobenzaldehyde and 4-chlorophenol in the presence of an acid catalyst. The reaction proceeds as follows:

    Starting Materials: 4-bromobenzaldehyde and 4-chlorophenol.

    Catalyst: Acid catalyst such as hydrochloric acid or sulfuric acid.

    Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to facilitate the condensation reaction.

    Product Isolation: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial-scale production would follow similar synthetic routes with optimization for larger batch sizes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol undergoes several types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine linkage can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biochemistry: In the study of enzyme interactions and protein-ligand binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine linkage allows the compound to form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The bromophenyl and chlorophenol groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-[(4-fluorophenyl)imino]methyl}-4-chlorophenol
  • 2-{(E)-[(4-bromophenyl)imino]methyl}-2-methoxyphenol
  • 2-{(E)-[(4-bromophenyl)imino]methyl}-5-methoxyphenol

Uniqueness

2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and binding properties. The combination of these functional groups allows for versatile applications in various fields of research.

Properties

IUPAC Name

2-[(4-bromophenyl)iminomethyl]-4-chlorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO/c14-10-1-4-12(5-2-10)16-8-9-7-11(15)3-6-13(9)17/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKMXBKNSVBKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Cl)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790382
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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